2-Aminoisophthalonitrile

CAS No.: 63069-52-3

Cat. No.: VC2030814

Molecular Formula: C8H5N3

Molecular Weight: 143.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63069-52-3 |

|---|---|

| Molecular Formula | C8H5N3 |

| Molecular Weight | 143.15 g/mol |

| IUPAC Name | 2-aminobenzene-1,3-dicarbonitrile |

| Standard InChI | InChI=1S/C8H5N3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,11H2 |

| Standard InChI Key | OEVXGSUDJYKUQX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)C#N)N)C#N |

| Canonical SMILES | C1=CC(=C(C(=C1)C#N)N)C#N |

Introduction

Chemical Identity and Structural Characteristics

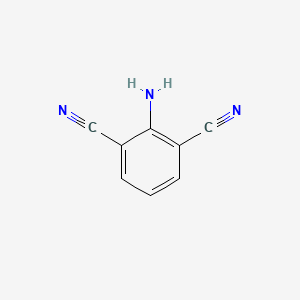

2-Aminoisophthalonitrile is an aromatic compound containing an amino group and two nitrile (cyano) groups on a benzene ring. The systematic arrangement of these functional groups creates a molecule with distinctive reactivity and physical properties that contribute to its utility in various chemical processes and applications.

Basic Information

The compound is classified as an aromatic nitrile and an aromatic amine, with the amino group positioned ortho to both cyano groups. Its molecular formula is C₈H₅N₃, indicating eight carbon atoms, five hydrogen atoms, and three nitrogen atoms per molecule . The compound's structural arrangement consists of a benzene ring with an amino group at position 2 and cyano groups at positions 1 and 3, creating the characteristic isophthalonitrile backbone.

Identification and Nomenclature

2-Aminoisophthalonitrile is recognized by several synonyms in chemical databases and literature, reflecting its structural characteristics from different naming conventions:

| Parameter | Information |

|---|---|

| CAS Registry Number | 63069-52-3 |

| Chemical Name | 2-Aminoisophthalonitrile |

| Synonyms | 2,6-Dicyanoaniline; 2-aminobenzene-1,3-dicarbonitrile; 2-Amino-1,3-benzenedicarbonitrile; 1,3-Benzenedicarbonitrile, 2-amino- |

| Molecular Formula | C₈H₅N₃ |

| Molecular Weight | 143.15 g/mol |

Table 1: Chemical identity of 2-Aminoisophthalonitrile

Physical and Chemical Properties

2-Aminoisophthalonitrile exhibits specific physical and chemical properties that govern its behavior in various environments and reactions. Understanding these properties is crucial for its proper handling, storage, and application in synthetic procedures and industrial processes.

Physical Properties

The compound exists as a solid at room temperature with characteristic physical parameters that influence its processing and application:

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 94-96°C |

| Boiling Point | 320°C |

| Density | 1.26 g/cm³ |

| Flash Point | 148°C |

| pKa | -0.97±0.10 (Predicted) |

Table 2: Physical properties of 2-Aminoisophthalonitrile

Spectroscopic Characteristics

Spectroscopic data for 2-Aminoisophthalonitrile and its derivatives provide valuable information for structural confirmation and purity assessment. While the search results don't provide direct spectral data for the base compound, related derivatives like 2-[(2-Propynyl)amino]isophthalonitrile have been characterized using techniques such as ¹³C NMR spectroscopy, which aids in understanding the electronic environment of the carbon atoms in these structures .

Synthesis Methods

The production of 2-Aminoisophthalonitrile can be achieved through various synthetic pathways, each offering specific advantages depending on the desired scale, purity, and available starting materials.

Ring Transformation Strategy

One notable approach to synthesizing 2-amino-isophthalonitriles involves the carbanion-induced ring transformation of functionalized 2H-pyran-2-ones with malononitrile. This method is particularly advantageous as it allows for the creation of an aromatic ring at room temperature under mild reaction conditions .

Singh et al. described this process as "an expeditious synthesis of several 2-amino-isophthalonitriles and their biaryl compounds." The significance of this approach lies in its ability to produce the aromatic ring under gentler conditions compared to traditional methods like Diels-Alder reactions, which typically require forcing thermal conditions .

Derivatives and Related Compounds

The basic structure of 2-aminoisophthalonitrile serves as a scaffold for developing numerous derivatives with enhanced or specialized properties, expanding its application range significantly.

Notable Derivatives

Several derivatives of 2-aminoisophthalonitrile have been synthesized and studied for various applications:

-

2-amino-5-butyl-4-(pyren-1-yl)isophthalonitrile (2A5B4PIPN): This derivative incorporates both butyl and pyrene moieties, enhancing its fluorescent properties. It has been prepared as nanoparticles in aqueous medium without stabilizing agents and shows potential for fluorescence cell imaging applications .

-

2-[(2-Propynyl)amino]isophthalonitrile: A propynyl-substituted derivative with characterized spectroscopic properties, including a melting point of 130-132°C .

-

4-ethyl-5-methyl-2-((2-nitrophenyl)amino)isophthalonitrile: An important compound that appears as an impurity in the synthesis process of olanzapine intermediates, highlighting the relevance of aminoisophthalonitrile derivatives in pharmaceutical contexts .

-

2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile: A complex derivative containing multiple diphenylamino groups, with a molecular weight of 797.0 g/mol. This compound demonstrates how the basic structure can be extensively modified to create molecules with specialized properties .

Structure-Property Relationships

Applications and Research Developments

The utility of 2-aminoisophthalonitrile and its derivatives spans multiple fields, from basic organic synthesis to advanced biological applications.

Fluorescent Organic Nanoparticles

One of the most promising applications of 2-aminoisophthalonitrile derivatives is in the development of fluorescent organic nanoparticles (FONPs). The study by Kudale et al. demonstrates that 2-amino-5-butyl-4-(pyren-1-yl)isophthalonitrile can form nanoparticles in aqueous media with an average particle size of approximately 90-101 nm, as confirmed by Field Emission Scanning Electron Microscopy (FESEM) and dynamic light scattering (DLS) .

These nanoparticles exhibit interesting photophysical properties, including:

| Parameter | 2A5B4PIPN in Acetone | 2A5B4PIPN Aqueous NPs |

|---|---|---|

| UV-vis λmax | 345 nm | 278 nm |

| Fluorescence Lifetime | 9.86×10⁻¹¹ s | 5.40×10⁻¹¹ s |

| Average Particle Size | - | 90-101 nm |

Table 3: Comparative photophysical properties of 2A5B4PIPN in solution vs. nanoparticles

Biological Imaging Applications

The fluorescent properties of 2-aminoisophthalonitrile derivatives make them valuable tools for biological imaging. For instance, 2A5B4PIPN nanoparticles have been successfully employed for fluorescence imaging of human oral mucous cells. Unlike traditional nuclear counter stains like DAPI that primarily stain cell nuclei, these nanoparticles show affinity for both nuclear membranes and cell membranes, providing a more comprehensive visualization of cellular structures .

This capability represents a significant advancement in cell imaging techniques, potentially offering new tools for biological research and medical diagnostics.

Pharmaceutical Intermediates

Certain 2-aminoisophthalonitrile derivatives appear as intermediates or impurities in pharmaceutical synthesis processes. For example, 4-ethyl-5-methyl-2-((2-nitrophenyl)amino)isophthalonitrile is noted as a main impurity compound in the synthesis process of an olanzapine intermediate, 2-(2-nitroanilino)-5-methyl-3-cyanothiophene . This highlights the compound's relevance in pharmaceutical development and quality control processes.

| Hazard Symbol | Signal Word | Hazard Statements | Precautionary Statements |

|---|---|---|---|

| GHS07 | Warning | H302: Harmful if swallowed | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Table 4: Hazard classification and safety information for 2-Aminoisophthalonitrile

| Supplier | Product Number | Packaging | Price (USD) |

|---|---|---|---|

| TRC | A612828 | 10 mg | $45 |

| AK Scientific | 9577AB | 250 mg | $251 |

| AK Scientific | 9577AB | 1 g | $517 |

| AK Scientific | 9577AB | 10 g | $2,184 |

| American Custom Chemicals Corporation | CHM0079295 | 0.25 g (95.00% purity) | $611 |

Table 5: Commercial pricing for 2-Aminoisophthalonitrile (as of December 2021)

This pricing information indicates that 2-aminoisophthalonitrile is a relatively high-value specialty chemical, with prices decreasing per unit mass as quantity increases, following typical bulk pricing patterns.

Future Research Directions

The unique structure and properties of 2-aminoisophthalonitrile present numerous opportunities for future research and development.

Advanced Imaging Probes

Current research on 2-aminoisophthalonitrile derivatives as fluorescent probes suggests potential for developing more specific imaging agents. As noted by Kudale et al., "We are looking forward to modify the structure of present molecule in order to get the specificity in the fluorescence imaging." This approach could lead to smart dicyanoaniline-based nano-probes for targeted imaging applications in biology, biomedical research, and sensing applications .

Synthetic Building Blocks

The demonstrated utility of 2-aminoisophthalonitrile in regioselective synthesis through ring transformation strategies suggests its potential as a valuable building block in complex organic synthesis . Further exploration of its reactivity patterns and functional group transformations could expand its application in pharmaceutical and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume